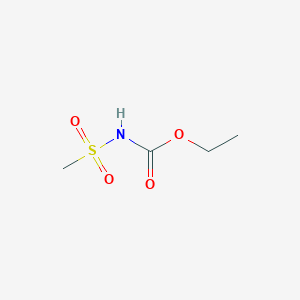
2-acetyl-4,4-dimethylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-4,4-dimethylcyclohexan-1-one is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexanone, characterized by the presence of an acetyl group at the second position and two methyl groups at the fourth position on the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-4,4-dimethylcyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with acetyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-acetyl-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
2-acetyl-4,4-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-acetyl-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the cyclohexanone ring provides a stable framework for various chemical transformations. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical properties and biological activity.
Comparación Con Compuestos Similares
Cyclohexanone: A simpler analog without the acetyl and methyl groups.
2-Acetylcyclohexanone: Lacks the additional methyl groups at the fourth position.
4,4-Dimethylcyclohexanone: Lacks the acetyl group at the second position.
Uniqueness: 2-acetyl-4,4-dimethylcyclohexan-1-one is unique due to the presence of both the acetyl and methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-acetyl-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-7(11)8-6-10(2,3)5-4-9(8)12/h8H,4-6H2,1-3H3 |
Clave InChI |
WKFJEERVXCIQBM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CC(CCC1=O)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B8774892.png)

![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8774918.png)



![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8774947.png)


